molecular formula C7H9NS B2707267 2-Cyclopropyl-4-methyl-1,3-thiazole CAS No. 1239489-85-0

2-Cyclopropyl-4-methyl-1,3-thiazole

Cat. No. B2707267
CAS RN: 1239489-85-0
M. Wt: 139.22
InChI Key: RZGRJGSUSGCOGP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-1,3-thiazole is a heterocyclic compound with a five-membered ring containing one sulfur and one nitrogen atom. Thiazoles are widely studied due to their diverse applications in various fields, including agrochemicals, industrial processes, and pharmaceuticals. They are also found in natural products like vitamin B and penicillin .


Synthesis Analysis

The synthesis of thiazoles involves various methods. One common approach is the Hantzsch synthesis , which combines α-haloketones, ammonia, and thiourea to form thiazoles. Additionally, C-H substitution reactions of thiazoles using palladium/copper catalysis have been employed to synthesize 2,5-diarylthiazole derivatives .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-4-methyl-1,3-thiazole consists of a five-membered ring with a cyclopropyl group and a methyl group attached. The thiazole ring exhibits aromaticity and can participate in π-π interactions with other aromatic systems. Crystallographic studies reveal the arrangement of atoms and bonds within the molecule .


Chemical Reactions Analysis

  • Antioxidant Properties : Some synthesized thiazole derivatives exhibit potent antioxidant activity .

properties

IUPAC Name

2-cyclopropyl-4-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-5-4-9-7(8-5)6-2-3-6/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGRJGSUSGCOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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